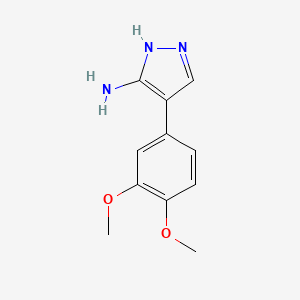

4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-15-9-4-3-7(5-10(9)16-2)8-6-13-14-11(8)12/h3-6H,1-2H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTPWGFELYCRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(NN=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353175 | |

| Record name | 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278600-50-3 | |

| Record name | 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

Introduction: The Significance of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1] Within this privileged scaffold, 5-aminopyrazole derivatives have emerged as particularly valuable building blocks for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are analogues of purines and often exhibit potent biological effects.[2] The title compound, 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, incorporates the 3,4-dimethoxyphenyl moiety, a key pharmacophore found in many bioactive molecules, suggesting its potential as a precursor for novel drug candidates. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this important molecule, aimed at researchers and professionals in drug development.

Strategic Approach to the Synthesis

The synthesis of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine is most effectively approached through a two-step sequence, a strategy well-precedented in the synthesis of 4-aryl-5-aminopyrazoles. This pathway involves:

-

Formation of a key β-ketonitrile intermediate: This is achieved via a Claisen condensation reaction, a classic and reliable method for carbon-carbon bond formation.

-

Heterocyclization to the pyrazole core: The β-ketonitrile is then cyclized with hydrazine hydrate to construct the desired 5-aminopyrazole ring system.

This approach is favored for its efficiency, use of readily available starting materials, and the generally high yields of the individual steps.

Visualizing the Synthetic Pathway

Sources

An In-Depth Technical Guide to 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential

Introduction

This technical guide provides a comprehensive overview of the pyrazole derivative, 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. It is important to note that the initially requested compound, 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, lacks a registered CAS number and is not well-documented in publicly available chemical databases. Therefore, to ensure scientific accuracy and provide a thorough technical resource, this guide will focus on its close structural isomer, 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (CAS No: 208519-08-8) . This compound serves as a valuable case study for researchers, scientists, and drug development professionals interested in the therapeutic potential of substituted pyrazoles.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives already established as effective drugs.[1] This guide will delve into the synthesis, chemical and physical properties, spectroscopic data, and known biological activities of 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine and its analogs, offering insights into its potential as a building block for novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine are summarized below.

| Property | Value | Source |

| CAS Number | 208519-08-8 | Benchchem |

| Molecular Formula | C₁₁H₁₃N₃O₂ | PubChemLite[2] |

| Molecular Weight | 219.24 g/mol | Benchchem |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | Benchchem |

| InChIKey | UKCBIFQXFFDGHC-UHFFFAOYSA-N | Benchchem |

A hydrochloride salt of this compound is also available with the CAS number 1025447-44-2.

Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

The synthesis of 3/5-aminopyrazoles is a well-established area of organic chemistry. One of the most common and efficient methods involves the condensation of a β-ketonitrile with hydrazine. This approach offers a direct route to the pyrazole core.

General Synthetic Strategy: Condensation of β-Ketonitriles with Hydrazine

The fundamental reaction involves the nucleophilic attack of hydrazine on the carbonyl group of a β-ketonitrile, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the other hydrazine nitrogen onto the nitrile carbon yields the 5-aminopyrazole ring system.

Caption: General workflow for the synthesis of 3-aryl-1H-pyrazol-5-amines.

Step-by-Step Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general methods for the synthesis of aminopyrazoles.[3]

-

Preparation of the β-Ketonitrile: The starting material, 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile, can be synthesized via a Claisen condensation between 3,4-dimethoxyacetophenone and a suitable cyano-source like ethyl cyanoformate.

-

Reaction with Hydrazine:

-

Dissolve 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile in a suitable solvent, such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution, typically in a slight molar excess.

-

The reaction mixture is then heated under reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

The purity and identity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the 3,4-dimethoxyphenyl group, typically in the range of 6.8-7.5 ppm. The two methoxy groups would appear as singlets around 3.8-4.0 ppm. The pyrazole ring proton would likely appear as a singlet, and the amine protons would present as a broad singlet.

-

¹³C NMR: The carbon spectrum would show distinct signals for the quaternary carbons of the pyrazole ring, the aromatic carbons of the phenyl ring, and the methoxy carbons.

-

IR Spectroscopy: Key absorption bands would include N-H stretching vibrations for the amine and pyrazole NH groups, C-H stretching for aromatic and aliphatic protons, C=N and C=C stretching vibrations within the pyrazole ring, and C-O stretching for the methoxy groups.[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (219.24 g/mol ).

Biological Activities and Therapeutic Potential

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The 3,4-dimethoxyphenyl moiety is also a common feature in many biologically active molecules.

Potential as Anticancer Agents

Derivatives of 3-aryl-4-alkylpyrazol-5-amines have shown promising anti-proliferative activities against various cancer cell lines.[6] For instance, certain compounds in this class have demonstrated low micromolar IC₅₀ values against osteosarcoma and lung cancer cells.[6] The mechanism of action for some pyrazole derivatives involves the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs).

Anti-inflammatory Properties

The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of novel pyrazole derivatives is often an area of significant research interest.

Other Potential Applications

The versatility of the aminopyrazole scaffold allows for its use in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which have also demonstrated significant biological activities.[7] Furthermore, pyrazole derivatives have been investigated for their potential as biofilm dispersal agents and in materials science.[8][9]

Caption: Potential biological activities and applications of the core compound.

Conclusion

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine is a valuable heterocyclic compound with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through established chemical routes, and its structure embodies the key features of a pharmacologically active pyrazole derivative. While further research is needed to fully elucidate the biological profile of this specific compound, the extensive literature on related analogs strongly suggests that it is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide serves as a foundational resource for researchers embarking on the exploration of this and similar pyrazole-based molecules.

References

-

MDPI. (n.d.). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-diphenyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine. Retrieved from [Link]

-

PMC - NIH. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

-

PubMed. (n.d.). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(3,4-dimethoxyphenyl)-1h-pyrazol-5-amine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

-

Recent Advances in Aminopyrazoles Synthesis and Functionalization. (n.d.). Retrieved from [Link]

-

NIH. (n.d.). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (2026, January 8). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

ResearchGate. (2025, October 16). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Retrieved from [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - 4-(3,4-dimethoxyphenyl)-1h-pyrazol-5-amine (C11H13N3O2) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

Solubility of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine in different solvents

An In-Depth Technical Guide to the Solubility of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic solubility of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential. It is a physical property that dictates the bioavailability, formulation strategies, and ultimately, the clinical success of a drug candidate. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the solubility characteristics of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. In the absence of extensive empirical data for this specific molecule, this document provides a robust framework for predicting, understanding, and experimentally determining its solubility across a range of relevant solvents. By integrating theoretical principles with actionable experimental protocols, this guide aims to empower scientists to make informed decisions in their research and development endeavors.

Compound Profile: 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility behavior.

Structure:

Physicochemical Properties:

Below is a table summarizing the key physicochemical properties of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. These values are critical inputs for both theoretical solubility predictions and for designing experimental studies.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₃N₃O₂ | PubChem[1] |

| Molecular Weight | 219.24 g/mol | PubChem[1] |

| Predicted XlogP | 1.4 | PubChem[1] |

| Hydrogen Bond Donors | 2 (amine and pyrazole NH) | Calculated |

| Hydrogen Bond Acceptors | 5 (2x ether, 3x nitrogen) | Calculated |

The predicted XlogP of 1.4 suggests a moderate lipophilicity. The presence of both hydrogen bond donors and acceptors indicates the potential for interactions with a variety of protic and aprotic polar solvents. The pyrazole ring itself can act as an aryl bioisostere, which may enhance both lipophilicity and solubility.[2]

The Theoretical Bedrock of Solubility: A Predictive Analysis

The principle of "like dissolves like" is the fundamental tenet of solubility. This concept can be further refined by considering the interplay of solute and solvent properties.

Influence of Molecular Moieties on Solubility

-

1H-pyrazol-5-amine Core: This heterocyclic system is amphoteric.[3] The pyrazole ring contains both a weakly acidic proton (N-H) and a weakly basic nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor.[2] The primary amine group (-NH₂) is basic and a strong hydrogen bond donor. The overall solubility of pyrazole derivatives is often favorable in organic solvents.[4][5]

-

3,4-dimethoxyphenyl Group: The phenyl ring contributes to the lipophilicity of the molecule, favoring solubility in non-polar solvents. However, the two methoxy (-OCH₃) groups introduce polarity and are hydrogen bond acceptors, which can enhance solubility in polar solvents.

Hansen Solubility Parameters (HSP): A Quantitative Approach

A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters. HSP dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] The principle is that substances with similar HSP values are likely to be miscible.[7][8]

To predict the solubility of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, one would first need to determine its HSP values, typically through experimental measurement by assessing its solubility in a range of characterized solvents.[9] Once the HSP of the API is known, solvents with a close HSP "distance" can be identified as good candidates for solubilization.

The diagram below illustrates the conceptual framework of factors influencing the solubility of our target compound.

Caption: Key factors influencing the solubility of a solute.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method.[10] This method is widely accepted by regulatory bodies such as the ICH.[11][12]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the reliability of the obtained solubility data.

Materials:

-

4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (crystalline solid)

-

Selected solvents (e.g., water, pH 1.2, 4.5, and 6.8 buffers, ethanol, methanol, acetone, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Validated quantitative analytical method (e.g., HPLC-UV, UPLC-MS)

Procedure:

-

Preparation: Add an excess amount of the solid API to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[10]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to reach equilibrium.[13][14] The system is considered at equilibrium when consecutive measurements of the solute concentration in the supernatant are constant.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method.

-

pH Measurement (for aqueous solutions): For aqueous and buffered solutions, measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.[10]

The following flowchart outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Solubility Data:

| Solvent | Temperature (°C) | pH (at equilibrium) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | N/A | ||

| 0.1 N HCl (pH 1.2) | 37 | |||

| Acetate Buffer (pH 4.5) | 37 | |||

| Phosphate Buffer (pH 6.8) | 37 | |||

| Ethanol | 25 | N/A | ||

| Methanol | 25 | N/A | ||

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | ||

| Acetone | 25 | N/A |

Interpretation of Expected Results:

-

Aqueous Solubility: Given the basic amine functionality, the solubility of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine is expected to be higher at lower pH values (e.g., pH 1.2) due to the formation of a more soluble protonated species. The lowest aqueous solubility is likely to be observed at a pH above its pKa. According to ICH guidelines, solubility should be determined over the pH range of 1.2-6.8.[11][12][15]

-

Organic Solvent Solubility:

-

Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the potential for hydrogen bonding with the amine and pyrazole N-H groups, as well as the ether oxygens.

-

Aprotic Polar Solvents (e.g., DMSO, Acetone): Favorable solubility is also expected due to dipole-dipole interactions.

-

Aprotic Non-polar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted as the polar functional groups of the molecule will have limited favorable interactions with these solvents.

-

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. While specific experimental data is not yet publicly available, the theoretical principles and detailed experimental protocols outlined herein offer a clear path forward for researchers. A thorough characterization of its solubility profile is a critical step in unlocking the full therapeutic potential of this promising molecule. Future work should focus on the experimental execution of these protocols to generate a robust dataset that can guide formulation development and preclinical studies.

References

-

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

-

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine | C12H15N3O3 | CID 970677 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

-

Shake Flask Method Summary. BioAssay Systems. Available from: [Link]

-

Bennett, D. J., et al. (2003). Novel water soluble 2,6-dimethoxyphenyl ester derivatives with intravenous anaesthetic activity. Bioorganic & Medicinal Chemistry Letters, 13(12), 1971-1975. Available from: [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Available from: [Link]

-

4-(3,4-dimethoxyphenyl)-1h-pyrazol-5-amine. PubChemLite. Available from: [Link]

-

Pyrazole - Solubility of Things. Solubility of Things. Available from: [Link]

-

(PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. ResearchGate. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Common solvents are displayed according to their Hansen solubility... ResearchGate. Available from: [Link]

-

Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. MDPI. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. Available from: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

-

Hansen Solubility Parameters 2000.pdf. Kinam Park. Available from: [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 394. Available from: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

-

HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available from: [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food and Drug Administration. Available from: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(2), 245-253. Available from: [Link]

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]

-

ICH M9: Biopharmaceutics Classification System-based Biowaivers. ECA Academy. Available from: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available from: [Link]

-

iFormulate introduces…a quick guide to Hansen Solubility Parameters. YouTube. Available from: [Link]

-

Metal–organic framework. Wikipedia. Available from: [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(2), 357-361. Available from: [Link]

-

Hansen Solubility Parameters. Hansen Solubility. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 10-25. Available from: [Link]

- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-Santhi-Bharathi/20063715392657e23b8f1c841a1332467b7071e6

-

4-methylpyrazole | Solubility of Things. Solubility of Things. Available from: [Link]

Sources

- 1. PubChemLite - 4-(3,4-dimethoxyphenyl)-1h-pyrazol-5-amine (C11H13N3O2) [pubchemlite.lcsb.uni.lu]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. database.ich.org [database.ich.org]

- 12. fda.gov [fda.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. enamine.net [enamine.net]

- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine: A Guide to Derivative Synthesis and Therapeutic Exploration

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds. Its prevalence in marketed drugs such as the anti-inflammatory celecoxib and the anticoagulant apixaban underscores its significance.[1] The 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine core combines this versatile heterocycle with a 3,4-dimethoxyphenyl moiety, a key feature in many natural products and synthetic compounds known for its interaction with various biological targets, including tubulin and phosphodiesterases. This guide provides an in-depth exploration of the known and potential derivatives of this promising scaffold, offering a technical resource for researchers in drug discovery and development. We will delve into synthetic strategies, potential therapeutic applications, and the underlying structure-activity relationships that can guide the design of novel therapeutic agents.

Synthesis of the Core Scaffold: 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[2] This approach is highly adaptable for the synthesis of the title compound.

The synthesis commences with the preparation of the requisite β-ketonitrile, 2-(3,4-dimethoxybenzoyl)acetonitrile. This intermediate can be synthesized via a Claisen condensation between 3,4-dimethoxyacetophenone and ethyl cyanoformate, followed by decarboxylation. A more direct route involves the reaction of 3,4-dimethoxybenzonitrile with the enolate of acetonitrile.

Once the β-ketonitrile is obtained, its reaction with hydrazine hydrate in a suitable solvent such as ethanol, typically under reflux, yields the target 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon.[2]

Figure 1: Synthesis of the core scaffold.

Derivatization Strategies: Unlocking Chemical Diversity

The 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine scaffold offers multiple points for chemical modification, primarily at the exocyclic 5-amino group, the pyrazole ring nitrogens, and the C-4 position of the pyrazole ring. 5-aminopyrazoles are polyfunctional compounds with three main nucleophilic sites, with the general reactivity order being 5-NH2 > 1-NH > 4-CH.[3]

N-Acylation of the 5-Amino Group

The exocyclic amino group is the most nucleophilic site and readily undergoes acylation.[3] This reaction is typically performed by treating the parent amine with an acyl chloride or acid anhydride in the presence of a base like triethylamine or pyridine in an inert solvent such as dichloromethane or THF.[4] This straightforward modification allows for the introduction of a wide array of substituents, which can modulate the compound's physicochemical properties and biological activity.

Experimental Protocol: General Procedure for N-Acylation

-

To a solution of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C, add the corresponding acyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

N-Alkylation of the Pyrazole Ring

Alkylation of the pyrazole ring can occur at either N-1 or N-2, often resulting in a mixture of regioisomers. The regioselectivity can be influenced by the nature of the alkylating agent, the base used, and the reaction conditions.[5] For many pyrazole-based drugs, substitution at the N-1 position is crucial for activity.

Experimental Protocol: General Procedure for N-Alkylation

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of the N-acylated pyrazole (1.0 eq) in DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Separate the regioisomers by column chromatography.

Diazotization and Azo Coupling

The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents.[6] Diazotization is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid at low temperatures.[7] The resulting diazonium salt can then be used in Sandmeyer-type reactions to introduce halides, or in azo coupling reactions. Interestingly, for 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles, the intermediate diazonium salt can undergo intramolecular azo coupling to form pyrazolo[3,4-c]cinnolines.[8]

Experimental Protocol: Diazotization and Intramolecular Cyclization [8]

-

Dissolve 5-amino-4-(3,4-dimethoxyphenyl)pyrazole in acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Allow the mixture to warm to room temperature, which may facilitate the intramolecular cyclization to the corresponding pyrazolo[3,4-c]cinnoline.

-

Isolate the product by filtration or extraction.

Palladium-Catalyzed Cross-Coupling Reactions

While the pyrazole C-4 position is generally less nucleophilic, it can be functionalized through various methods, including electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[9] For the latter, prior halogenation of the C-4 position would be necessary. More advanced C-H activation strategies could also be explored. Furthermore, the 3,4-dimethoxyphenyl ring can be functionalized via electrophilic aromatic substitution or by converting one of the methoxy groups to a triflate, which can then participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination.[10][11]

Figure 2: Potential derivatization pathways.

Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine are promising candidates for a range of therapeutic areas, largely predictable from the known activities of related pyrazole-containing molecules.

Kinase Inhibition

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors. The 5-aminopyrazole moiety, in particular, can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase backbone. The 3,4-dimethoxyphenyl group can be directed towards the solvent-exposed region or deeper into hydrophobic pockets of the ATP-binding site.

-

Structure-Activity Relationship (SAR) Insights:

-

N-1 Substitution: Introduction of small alkyl or aryl groups at the N-1 position is often critical for potent kinase inhibition. These groups can occupy a hydrophobic pocket adjacent to the hinge region.

-

5-Amide Substituent: The nature of the acyl group on the 5-amino moiety can significantly impact potency and selectivity. Bulky or rigid groups can be used to probe the solvent-exposed region and pick up additional interactions.

-

4-Position Substitution: While often unsubstituted in hinge-binders, modification at the C-4 position with small hydrophobic or hydrogen-bond-accepting groups can fine-tune selectivity.

-

Table 1: Hypothetical Kinase Inhibitor Profile of Derivatives

| Derivative Type | R1 (at N-1) | R2 (at 5-NH) | Potential Target Kinases | Rationale |

| A | Methyl | Benzoyl | CDKs, Src family | Small N-1 substituent for deep pocket binding, aryl amide for solvent front interactions. |

| B | Phenyl | Acetyl | EGFR, VEGFR | N-phenyl can mimic the adenine ring of ATP, small acetyl group. |

| C | H | 3-pyridoyl | Aurora Kinases | Unsubstituted N-1 may be tolerated; pyridyl group can form additional hydrogen bonds. |

| D | Cyclopropyl | 4-fluorobenzoyl | JAK family | Small, rigid N-1 group; fluorinated phenyl for enhanced binding affinity. |

Anticancer Activity

Given their potential as kinase inhibitors, these derivatives are strong candidates for anticancer drug discovery. Many kinases are oncogenes, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, the 3,4-dimethoxyphenyl group is reminiscent of the combretastatin scaffold, known for its tubulin polymerization inhibitory effects. Derivatives that combine kinase inhibition with anti-tubulin activity could be highly effective anticancer agents.[12]

Anti-inflammatory and Analgesic Properties

The pyrazole ring is famously present in COX-2 inhibitors. By analogy, derivatives of the title compound could be explored for their ability to inhibit cyclooxygenase enzymes, potentially leading to new anti-inflammatory and analgesic drugs with improved side-effect profiles.

Conclusion

The 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine core represents a fertile ground for the development of novel therapeutic agents. Its synthesis is accessible through established chemical transformations, and the scaffold offers multiple avenues for derivatization. By leveraging the known reactivity of 5-aminopyrazoles and the established biological importance of its constituent moieties, researchers can rationally design and synthesize libraries of compounds with high potential for activity as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. This guide provides a foundational framework of synthetic strategies and SAR insights to empower scientists in their quest for the next generation of pyrazole-based medicines.

References

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Retrieved January 27, 2026, from [Link]

-

American Chemical Society. (n.d.). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry. [Link]

-

ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]

- ResearchGate. (2004). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Chemistry of Heterocyclic Compounds, 40(7), 964-965.

-

International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PubMed Central. [Link]

-

Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

-

MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PubMed Central. [Link]

- Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

-

ResearchGate. (n.d.). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Retrieved January 27, 2026, from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2021). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PubMed Central. [Link]

-

ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved January 27, 2026, from [Link]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Catalysts. [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

-

Semantic Scholar. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarse.com [ijarse.com]

- 5. mdpi.com [mdpi.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of substituted pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and is a core component of numerous compounds with diverse biological activities, including kinase inhibition and anticancer properties.[1][2] This guide details the synthesis of the aminopyrazole precursor, followed by robust protocols for its cyclization into various pyrazolo[3,4-d]pyrimidine derivatives. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and characterization data to ensure the identity and purity of the synthesized compounds.

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine ring system has garnered substantial attention from medicinal chemists due to its structural similarity to the purine core of adenine, a fundamental component of ATP.[3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors for a wide range of ATP-dependent enzymes, particularly kinases.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.

The 3,4-dimethoxyphenyl substituent on the pyrazole ring is a common pharmacophore found in many biologically active molecules, known to interact with various receptors and enzymes. The strategic incorporation of this moiety into the pyrazolo[3,4-d]pyrimidine scaffold presents a promising avenue for the development of novel therapeutic agents with potentially enhanced potency and selectivity. This guide provides the necessary synthetic strategies to access these valuable compounds.

PART 1: Synthesis of the Precursor: 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

The synthesis of the target pyrazolo[3,4-d]pyrimidines commences with the preparation of the key intermediate, 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. This is achieved through a two-step process starting from the commercially available (3,4-dimethoxyphenyl)acetonitrile.

Workflow for Precursor Synthesis

Caption: Workflow for the synthesis of the aminopyrazole precursor.

Protocol 1.1: Synthesis of 2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile

This step involves a Claisen condensation between (3,4-dimethoxyphenyl)acetonitrile and diethyl oxalate, facilitated by a strong base, sodium ethoxide. The ethoxide anion deprotonates the α-carbon of the acetonitrile, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the diethyl oxalate.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| (3,4-dimethoxyphenyl)acetonitrile | 177.20 | 17.7 g | 0.10 |

| Diethyl oxalate | 146.14 | 16.1 g | 0.11 |

| Sodium ethoxide | 68.05 | 7.5 g | 0.11 |

| Absolute Ethanol | 46.07 | 150 mL | - |

| Diethyl ether | 74.12 | 200 mL | - |

| 2M Hydrochloric acid | 36.46 | As needed | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (7.5 g, 0.11 mol) to absolute ethanol (100 mL).

-

Stir the mixture until the sodium ethoxide is completely dissolved.

-

In a separate beaker, dissolve (3,4-dimethoxyphenyl)acetonitrile (17.7 g, 0.10 mol) and diethyl oxalate (16.1 g, 0.11 mol) in absolute ethanol (50 mL).

-

Add the solution from the beaker to the dropping funnel and add it dropwise to the stirred sodium ethoxide solution over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Allow the mixture to cool to room temperature, during which a precipitate will form.

-

Pour the reaction mixture into a beaker containing 200 mL of diethyl ether and stir for 15 minutes.

-

Filter the resulting solid, wash with diethyl ether (2 x 50 mL), and air dry.

-

Dissolve the solid in 200 mL of cold water and acidify to pH 2-3 with 2M hydrochloric acid.

-

The product will precipitate as a pale yellow solid. Filter the solid, wash with cold water until the washings are neutral, and dry in a vacuum oven at 50 °C.

Characterization: The product, 2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile, can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 1.2: Synthesis of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

The β-ketonitrile synthesized in the previous step undergoes a cyclization reaction with hydrazine hydrate to form the desired 5-aminopyrazole. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization and dehydration.[5]

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile | 205.20 | 20.5 g | 0.10 |

| Hydrazine hydrate (80%) | 50.06 | 7.5 mL | ~0.12 |

| Ethanol (95%) | 46.07 | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile (20.5 g, 0.10 mol) in ethanol (150 mL).

-

To this solution, add hydrazine hydrate (7.5 mL, ~0.12 mol) dropwise with stirring.

-

Heat the reaction mixture to reflux for 6 hours.

-

After cooling to room temperature, a solid will precipitate.

-

Filter the solid, wash with cold ethanol (2 x 30 mL), and recrystallize from ethanol to obtain pure 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine.

Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PART 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

With the precursor in hand, the pyrimidine ring can be constructed through cyclocondensation reactions with various one-carbon donors. This section details three common and effective methods to synthesize different classes of pyrazolo[3,4-d]pyrimidines.

Reaction Pathway Overview

Caption: Synthetic routes to different pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 2.1: Synthesis of 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol utilizes formamide as the one-carbon source to construct the 4-aminopyrazolo[3,4-d]pyrimidine. The reaction is analogous to the Traube purine synthesis, where the 5-amino group of the pyrazole attacks the formamide carbonyl, followed by cyclization and dehydration.[5][6]

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | 219.24 | 2.19 g | 0.01 |

| Formamide | 45.04 | 20 mL | - |

Procedure:

-

In a 50 mL round-bottom flask, add 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (2.19 g, 0.01 mol) to formamide (20 mL).

-

Heat the mixture to reflux (approximately 180-190 °C) for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 100 mL of ice-cold water with stirring.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the pure product.

Characterization:

-

¹H NMR: Expect signals for the aromatic protons of the dimethoxyphenyl group, the pyrazole C-H proton, the pyrimidine C-H proton, and the amine protons.

-

IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (amine), C-H aromatic stretching, and C=N stretching.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.

Protocol 2.2: Synthesis of 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This method employs urea as the carbonyl source to synthesize the pyrazolo[3,4-d]pyrimidin-4-one derivative. The reaction proceeds via a fusion method, where the aminopyrazole reacts with molten urea, leading to cyclization and elimination of ammonia.[7]

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | 219.24 | 2.19 g | 0.01 |

| Urea | 60.06 | 1.80 g | 0.03 |

Procedure:

-

Thoroughly grind 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (2.19 g, 0.01 mol) and urea (1.80 g, 0.03 mol) in a mortar.

-

Transfer the mixture to a porcelain dish or a round-bottom flask.

-

Heat the mixture in an oil bath at 180-190 °C for 2 hours. The mixture will melt and then solidify.

-

Cool the reaction mixture and treat the solid mass with hot water to remove excess urea.

-

Filter the solid, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a high-boiling solvent like dimethylformamide (DMF) or glacial acetic acid to obtain the pure pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Characterization:

-

¹H NMR: Expect signals for the aromatic protons, the pyrazole C-H proton, and the N-H proton of the pyrimidinone ring.

-

IR (KBr, cm⁻¹): A strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹ is a key diagnostic peak, along with N-H stretching.

-

Mass Spectrometry: The molecular ion peak should confirm the molecular weight of the product.

Protocol 2.3: Synthesis of 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione

Similar to the previous protocol, this method uses thiourea to introduce the thiocarbonyl group, leading to the formation of the corresponding 4-thioxo derivative. The reaction mechanism is analogous to the urea-based synthesis.[2]

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | 219.24 | 2.19 g | 0.01 |

| Thiourea | 76.12 | 2.28 g | 0.03 |

Procedure:

-

Mix 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (2.19 g, 0.01 mol) and thiourea (2.28 g, 0.03 mol) intimately in a mortar.

-

Heat the mixture in an oil bath at 190-200 °C for 2-3 hours.

-

After cooling, treat the resulting solid with hot water to dissolve unreacted thiourea.

-

Filter the solid, wash with water, and then with ethanol.

-

Recrystallize the product from DMF or a similar high-boiling polar solvent.

Characterization:

-

¹H NMR: The spectral features will be similar to the oxo-derivative, with signals for the aromatic, pyrazole, and N-H protons.

-

IR (KBr, cm⁻¹): The key diagnostic peak will be the C=S stretching band, which typically appears in the region of 1100-1250 cm⁻¹. The C=O band will be absent.

-

Mass Spectrometry: The molecular ion peak will confirm the incorporation of sulfur and the formation of the desired product.

PART 3: Data Interpretation and Validation

A crucial aspect of synthetic chemistry is the unambiguous confirmation of the structure and purity of the prepared compounds. The following table summarizes the expected characterization data for the synthesized pyrazolo[3,4-d]pyrimidines.

| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected IR Peaks (cm⁻¹) |

| 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | ~8.2 (s, 1H, pyrimidine-H), ~8.0 (s, 1H, pyrazole-H), ~7.2-6.9 (m, 3H, Ar-H), ~3.9 (s, 6H, 2xOCH₃), ~7.5 (br s, 2H, NH₂) | 3300-3100 (N-H), 3050 (Ar C-H), 1650 (C=N), 1250 (C-O) |

| 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | ~12.0 (br s, 1H, NH), ~8.1 (s, 1H, pyrimidine-H), ~8.0 (s, 1H, pyrazole-H), ~7.2-6.9 (m, 3H, Ar-H), ~3.9 (s, 6H, 2xOCH₃) | 3200 (N-H), 3050 (Ar C-H), 1700-1680 (C=O), 1640 (C=N), 1250 (C-O) |

| 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione | ~13.0 (br s, 1H, NH), ~8.3 (s, 1H, pyrimidine-H), ~8.0 (s, 1H, pyrazole-H), ~7.2-6.9 (m, 3H, Ar-H), ~3.9 (s, 6H, 2xOCH₃) | 3150 (N-H), 3050 (Ar C-H), 1630 (C=N), 1250 (C-O), 1250-1100 (C=S) |

Note: The exact chemical shifts and peak positions may vary depending on the solvent and the specific instrument used.

Conclusion

The protocols detailed in this guide provide a reliable and versatile platform for the synthesis of a range of 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives. By understanding the underlying chemical principles and carefully following the experimental procedures, researchers can confidently prepare these valuable compounds for further investigation in drug discovery and development programs. The provided characterization data serves as a benchmark for validating the successful synthesis of the target molecules.

References

-

Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health. [Link]

-

Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2022). Jurnal Riset Kimia. [Link]

-

One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2018). Molecules. [Link]

-

Traube Synthesis For Purine. (n.d.). Scribd. [Link]

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances. [Link]

-

Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). National Institutes of Health. [Link]

-

Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2014). National Institutes of Health. [Link]

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2017). MDPI. [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules. [Link]

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (n.d.). National Institutes of Health. [Link]

-

Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. (2013). ResearchGate. [Link]

-

Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2021). Arabian Journal of Chemistry. [Link]

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2016). National Institutes of Health. [Link]

-

Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

-

Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). National Institutes of Health. [Link]

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.).

-

Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. (2012). ResearchGate. [Link]

-

Traube's Purine Synthesis. (2023). YouTube. [Link]

-

Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2013). RSC Advances. [Link]

-

General pathway of Traube's method for purine synthesis. (n.d.). ResearchGate. [Link]

-

Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. (2019). National Institutes of Health. [Link]

-

Traube purine synthesis. (2017). Slideshare. [Link]

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]

-

Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2021). ScienceDirect. [Link]

-

New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2021). Beilstein Archives. [Link]

-

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2010). National Institutes of Health. [Link]

-

Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2012). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]

- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

Protocol for N-Alkylation of 4-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: A Guide for Researchers

Introduction: Navigating the Regioselectivity Challenge in Pyrazole Functionalization

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives exhibiting a wide array of biological activities. The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in the synthesis of novel therapeutic agents. However, the inherent asymmetry of the pyrazole ring often leads to a mixture of N1 and N2 regioisomers, posing a significant challenge for selective synthesis and purification. This application note provides a comprehensive and detailed protocol for the N-alkylation of a promising pyrazole derivative, 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a deep dive into the rationale behind the chosen methodology. We will address the critical issue of regioselectivity and provide strategies to control the reaction outcome. Furthermore, potential side reactions, such as alkylation of the exocyclic amino group, will be discussed, along with a robust protection-alkylation-deprotection strategy to ensure the desired product is obtained with high purity.

Strategic Overview: A Three-Phase Approach to Selective N-Alkylation

Our protocol is structured into three distinct phases, ensuring a clear and logical workflow from starting material synthesis to the final, purified N-alkylated product. This approach is designed to provide researchers with a comprehensive understanding of the entire process, enabling them to adapt and troubleshoot as needed.

Figure 2: Protection of the 5-amino group with a Boc protecting group.

Materials:

| Reagent | M.W. ( g/mol ) | Quantity | Moles |

| 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | 219.24 | 2.19 g | 0.01 mol |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.40 g | 0.011 mol |

| Triethylamine (TEA) | 101.19 | 1.53 mL | 0.011 mol |

| Dichloromethane (DCM) | - | 50 mL | - |

Protocol:

-

Dissolve 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine in DCM.

-

Add triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The Boc-protected pyrazole can be purified by column chromatography on silica gel.

Step 2.2: Regioselective N-Alkylation

The N-alkylation of unsymmetrical pyrazoles is a well-documented challenge, often resulting in a mixture of N1 and N2 isomers. [1][2]The regioselectivity is influenced by a combination of steric and electronic factors, as well as the choice of base and solvent. For the Boc-protected substrate, the bulky 4-aryl group is expected to sterically hinder the N1 position, potentially favoring alkylation at the N2 position. However, the electronic effects of the substituents can also play a significant role. Therefore, careful optimization of reaction conditions is crucial.

General Protocol for N-Alkylation:

Figure 3: General scheme for the N-alkylation of the Boc-protected pyrazole.

Materials:

| Reagent | M.W. ( g/mol ) | Quantity | Moles |

| Boc-protected pyrazole | 319.36 | 3.19 g | 0.01 mol |

| Alkyl halide (e.g., Iodomethane) | 141.94 | 1.56 g | 0.011 mol |

| Sodium hydride (60% in mineral oil) | 24.00 | 0.44 g | 0.011 mol |

| Anhydrous Dimethylformamide (DMF) | - | 30 mL | - |

Protocol:

-

To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of the Boc-protected pyrazole in DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide dropwise and allow the reaction to warm to room temperature.

-

Stir for 12-24 hours, monitoring the reaction by TLC.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product will likely be a mixture of N1 and N2 isomers, which can be separated by column chromatography on silica gel.

Table 1: Comparison of Common Bases for N-Alkylation of Pyrazoles

| Base | Solvent(s) | Typical Temperature | Comments |

| Sodium Hydride (NaH) | DMF, THF | 0 °C to RT | Strong, non-nucleophilic base. Often provides good yields but may lead to mixtures of regioisomers. [2] |

| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | RT to Reflux | Milder base, commonly used. Regioselectivity can be solvent and temperature-dependent. [2] |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | RT to Reflux | Often provides higher yields and can influence regioselectivity compared to K₂CO₃. |

Phase 3: Deprotection and Product Characterization

The final phase involves the removal of the Boc protecting group to unveil the desired N-alkylated 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine.

Step 3.1: Deprotection of the 5-Amino Group

The Boc group is readily cleaved under acidic conditions.

Materials:

| Reagent | M.W. ( g/mol ) | Quantity | Moles |

| N-alkylated Boc-protected pyrazole | - | - | 0.005 mol |

| Trifluoroacetic acid (TFA) | 114.02 | 5 mL | - |

| Dichloromethane (DCM) | - | 10 mL | - |

Protocol:

-

Dissolve the purified N-alkylated Boc-protected pyrazole in DCM.

-

Add trifluoroacetic acid at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the final N-alkylated product.

Step 3.2: Purification and Characterization

The final product should be purified by column chromatography or recrystallization. Thorough characterization is essential to confirm the structure and determine the regioselectivity of the N-alkylation.

Analytical Techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and determination of the regioisomeric ratio.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and, crucially, to differentiate between the N1 and N2 isomers.

Distinguishing N1 and N2 Isomers by NMR:

The chemical shifts of the pyrazole ring protons and carbons, as well as the protons of the N-alkyl group, are sensitive to the position of alkylation.

-

¹H NMR: The chemical shift of the pyrazole ring proton (at C3) will differ between the N1 and N2 isomers. Additionally, the protons of the alkyl group attached to the nitrogen will experience different shielding effects, leading to distinct chemical shifts.

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are diagnostic for the position of N-alkylation. The carbon of the N-alkyl group will also have a characteristic chemical shift. [1]* 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings between the protons of the N-alkyl group and the carbons of the pyrazole ring, providing unambiguous evidence for the point of attachment. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between the N-alkyl group and the substituents on the pyrazole ring, further aiding in the structural assignment.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for N-Alkylated Pyrazoles

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H | 7.0 - 8.0 | 135 - 150 |

| Pyrazole C4 | - | 100 - 115 |

| Pyrazole C5 | - | 140 - 155 |

| N-CH₂ (Alkyl) | 3.5 - 4.5 | 40 - 55 |

| Aromatic Protons | 6.5 - 7.5 | 110 - 150 |

| Methoxy Protons | 3.8 - 4.0 | 55 - 60 |

Note: These are approximate ranges and can vary depending on the specific alkyl group and solvent.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere.

-

Trifluoroacetic acid is corrosive. Handle with appropriate care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the N-alkylation of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. By employing a strategic protection-alkylation-deprotection sequence, researchers can overcome the inherent challenges of regioselectivity and side reactions, enabling the efficient synthesis of desired N-alkylated pyrazole derivatives. The comprehensive guidance on starting material synthesis, reaction optimization, and product characterization is intended to empower researchers in their pursuit of novel and potent therapeutic agents based on the versatile pyrazole scaffold.

References

- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- Strategic atom replacement enables regiocontrol in pyrazole alkylation.

- Approaches towards the synthesis of 5-aminopyrazoles.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.

- Selective Ring N-Protection of Aminopyrazoles. | Request PDF.

- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Spectral Assignments and Reference D

- Approaches towards the synthesis of 5-aminopyrazoles.

- Halogen

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

- Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1)

- Pyrazole synthesis. Organic Chemistry Portal.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

- Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed.

- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org.

- Three component solvent-free synthesis of 1H-pyrazol-5(4H)

- Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles | The Journal of Organic Chemistry.

- the synthesis of some derivatives based on the 4-benzyl-1h-pyrazole-3,5-diamine.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

- Application Notes and Protocols for N-Alkyl

- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.

- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.

- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

- Characterization of 4,5-Dihydro-1H-Pyrazole Deriv

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aryl-1H-Pyrazol-5-amines

Welcome to the technical support center for the synthesis of 4-aryl-1H-pyrazol-5-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we will address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 4-aryl-1H-pyrazol-5-amines?